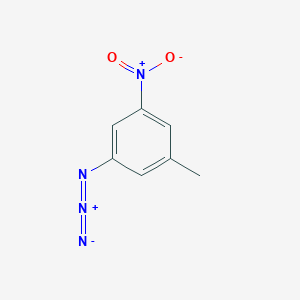
1-Azido-3-methyl-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-3-methyl-5-nitrobenzene is an organic compound that belongs to the class of aromatic azides and nitro compounds It is characterized by the presence of an azide group (-N₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to a benzene ring
Preparation Methods
The synthesis of 1-azido-3-methyl-5-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Azidation: The nitro compound is then subjected to azidation, where the azide group is introduced. This can be done using sodium azide in the presence of a suitable solvent and catalyst.
Industrial production methods may involve optimization of these steps to ensure higher yields and purity of the final product.
Chemical Reactions Analysis
1-Azido-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include reducing agents (e.g., hydrogen, palladium on carbon), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., copper for cycloaddition).
Scientific Research Applications
1-Azido-3-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Biological Studies: It is used in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques, where it can be used to label and track biomolecules.
Mechanism of Action
The mechanism of action of 1-azido-3-methyl-5-nitrobenzene involves its ability to participate in various chemical reactions due to the presence of reactive azide and nitro groups. The azide group can form reactive intermediates, such as nitrenes, which can then interact with other molecules. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
1-Azido-3-methyl-5-nitrobenzene can be compared with other similar compounds, such as:
1-Azido-4-methyl-2-nitrobenzene: Similar structure but different positions of the substituents, leading to different chemical reactivity and applications.
1-Azido-2-methyl-4-nitrobenzene:
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
1-azido-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-6(9-10-8)4-7(3-5)11(12)13/h2-4H,1H3 |
InChI Key |
MWDGSIWTIQEUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















